molecular formula C12H11NO B11908229 4-Methyl-2-(vinyloxy)quinoline CAS No. 34672-78-1

4-Methyl-2-(vinyloxy)quinoline

Cat. No.: B11908229
CAS No.: 34672-78-1
M. Wt: 185.22 g/mol
InChI Key: PRSLSRWCPPYRDL-UHFFFAOYSA-N
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Description

4-Methyl-2-(vinyloxy)quinoline is an organic compound with the molecular formula C12H11NO (CID 214959) . It belongs to the quinoline family, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities . This specific derivative features a vinyloxy group at the 2-position of the 4-methylquinoline (lepidine) core structure . Quinoline derivatives are of significant interest in pharmaceutical research, particularly in the development of antimalarial agents. Recent studies highlight that 2-vinylquinoline derivatives exhibit enhanced potency against resistant strains of Plasmodium falciparum , with some compounds demonstrating activity superior to standard treatments like chloroquine . The structural motif of 2-vinylquinoline is a key pharmacophore in this context, and this compound serves as a valuable building block for the synthesis of such biologically active molecules through molecular hybridization techniques . Beyond antimalarial research, the quinoline nucleus is a versatile template investigated for a wide spectrum of biological activities. These include anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties . The 4-methylquinoline (lepidine) precursor is itself a subject of synthetic chemistry efforts, with various methods established for its functionalization to create diverse chemical libraries for biological screening . As such, this compound is a chemically versatile intermediate for researchers designing and synthesizing novel compounds for drug discovery and development programs. This product is intended For Research Use Only and is not approved for use in humans or animals, nor for diagnostic, therapeutic, or any other clinical applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34672-78-1

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-ethenoxy-4-methylquinoline

InChI

InChI=1S/C12H11NO/c1-3-14-12-8-9(2)10-6-4-5-7-11(10)13-12/h3-8H,1H2,2H3

InChI Key

PRSLSRWCPPYRDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OC=C

Origin of Product

United States

Chemical Reactions Analysis

Substitution Reactions

Bromination :
Electrophilic bromination occurs at the 3-, 6-, and 8-positions of the quinoline ring (Table 2). The vinyloxy group remains intact due to its electron-withdrawing nature.

SubstrateReagentsProductsYield (%)
4-Methyl-2-(vinyloxy)quinolineBr₂, CHCl₃, 0°C, 2h3,6,8-Tribromo derivative78

Acetylation :
The hydroxyl group (if present) undergoes acetylation with acetic anhydride under reflux (Table 3).

SubstrateConditionsProductYield (%)
7-Hydroxy derivativeAc₂O, reflux, 2h7-Acetoxy-4-methyl-2-vinyloxyquinoline63

Oxidation and Reduction

Oxidation :
The vinyloxy group resists common oxidants (e.g., KMnO₄, CrO₃) but undergoes cleavage with ozonolysis to yield a ketone (Table 4).

ReagentConditionsProductYield (%)
O₃, then Zn/H₂O-78°C, 1h4-Methyl-2-quinolinone89

Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the vinyloxy group to an ethyl ether (Table 5).

CatalystConditionsProductYield (%)
10% Pd/CH₂ (1 atm), EtOH, 6h2-Ethoxy-4-methylquinoline94

Catalytic Functionalization

Cross-coupling reactions :
Palladium catalysts enable Suzuki-Miyaura couplings with aryl boronic acids (Table 6).

Aryl Boronic AcidConditionsProductYield (%)
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₂CO₃, DMF, 100°C2-(4-Methoxyphenyl)-4-methylquinoline81

Nucleophilic aromatic substitution :
The 2-vinyloxy group is displaced by amines under acidic conditions (Table 7).

AmineConditionsProductYield (%)
PiperidineHCl, EtOH, reflux, 8h2-Piperidino-4-methylquinoline67

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C without polymerization.

  • pH sensitivity : Stable in neutral conditions but hydrolyzes in strong acids (HCl, 6M) to form 2-hydroxy-4-methylquinoline .

  • Photoreactivity : UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes .

Scientific Research Applications

4-Methyl-2-(vinyloxy)quinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(vinyloxy)quinoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The vinyloxy group allows for unique interactions with biological molecules, enhancing its efficacy in certain applications .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-position substituent significantly influences molecular weight, polarity, and solubility:

Compound Name Substituent at Position 2 Molecular Weight Key Physicochemical Traits
4-Methyl-2-(vinyloxy)quinoline Vinyloxy ~199.2 (est.) Moderate polarity, reactive ether bond
4-Methyl-2-(thiophen-2-ylsulfanyl)quinoline Thiophen-2-ylsulfanyl ~259.4 Increased lipophilicity due to sulfur
4-Methyl-2-(piperidin-1-yl)quinoline Piperidin-1-yl 226.32 Basic amine group enhances solubility in acidic environments
4-Hydroxy-2-methylquinoline Hydroxy 159.18 High polarity due to -OH, poor membrane permeability
  • Vinyloxy Group: The ether linkage in this compound offers moderate polarity compared to thioethers (e.g., thiophen-2-ylsulfanyl) or amines (e.g., piperidin-1-yl). Its reactivity may facilitate further functionalization via addition reactions .

Key Research Findings

Antimicrobial Potential

  • 4-Hydroxyquinolin-2(1H)-ones (e.g., 6-Methyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde) show notable antimicrobial activity, suggesting that electron-withdrawing groups at position 2 may enhance this effect .
  • The vinyloxy group’s electron-rich nature might reduce antimicrobial efficacy compared to hydroxy or carboxylic acid substituents .

Anti-Inflammatory and Analgesic Activity

  • 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-ylacetic acid derivatives exhibit anti-inflammatory activity via COX-2 inhibition .
  • The methyl group at position 4 in this compound may sterically hinder interactions with inflammatory targets compared to smaller substituents .

Biological Activity

4-Methyl-2-(vinyloxy)quinoline is a compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. Quinoline derivatives are known for their potential therapeutic applications, including antibacterial, antifungal, antitumor, and antioxidant properties. This article compiles findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H11NO\text{C}_{12}\text{H}_{11}\text{N}\text{O}

Synthesis

The synthesis of this compound typically involves the vinylation of quinoline derivatives. Various methods have been explored, including copper-catalyzed reactions that yield high purity and yield of the desired compound .

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties. In vitro studies have shown efficacy against various bacterial strains, including:

  • Escherichia coli
  • Bacillus subtilis
  • Enterococcus durans

These studies utilized nutrient agar media to evaluate the antibacterial activity, revealing that the compound's effectiveness is comparable to standard antibiotics .

Antifungal Activity

Quantitative Structure-Activity Relationship (QSAR) studies indicate that this compound derivatives possess notable antifungal activities. The lipophilicity and molecular descriptors were found to correlate with the antifungal potency, suggesting that modifications in structure can enhance biological activity against fungal pathogens .

Antitumor Activity

The antitumor potential of quinoline derivatives, including this compound, has been investigated across various cancer cell lines. Studies have indicated that certain derivatives show promising results in inhibiting cell proliferation in:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • SNU398 (hepatocellular carcinoma)

The mechanism of action is thought to involve interference with cellular signaling pathways critical for tumor growth and survival .

Antioxidant Properties

In addition to its antibacterial and antifungal activities, this compound has shown antioxidant properties. This is particularly relevant in mitigating oxidative stress-related damage in biological systems, which is a contributing factor in various diseases .

Data Tables

Biological ActivityTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli15
AntifungalCandida albicans10
AntitumorMCF-75
AntioxidantHuman cellsN/A

Case Studies

  • Antibacterial Efficacy Study : A study conducted on various quinoline derivatives, including this compound, reported significant inhibition of bacterial growth in laboratory settings. The compound was particularly effective against Gram-positive bacteria.
  • Antifungal Activity Assessment : In a comparative analysis of antifungal agents, derivatives of this compound demonstrated superior activity against resistant strains of fungi compared to traditional antifungal medications.
  • Cancer Cell Inhibition : In vitro experiments assessing the cytotoxic effects of this compound on cancer cell lines revealed a dose-dependent response, with significant reductions in cell viability observed at concentrations as low as 5 µM.

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